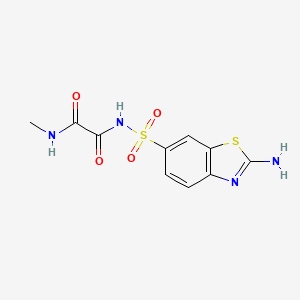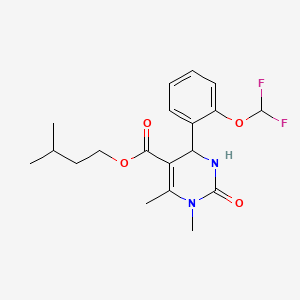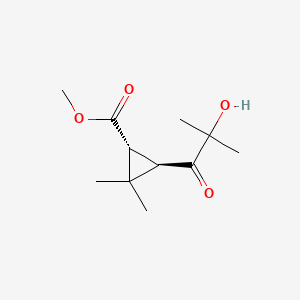
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt is a chemical compound with the molecular formula C6HCl4NO2Na It is a derivative of pyridinecarboxylic acid, where four chlorine atoms are substituted at the 3, 4, 5, and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt typically involves the chlorination of pyridinecarboxylic acid. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective substitution of chlorine atoms at the desired positions on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination reactors where pyridinecarboxylic acid is treated with chlorine gas. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the tetrachlorinated product. The final product is purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of the compound.
Reduction: Less chlorinated derivatives of pyridinecarboxylic acid.
Substitution: Various substituted pyridinecarboxylic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated pyridine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt involves its interaction with specific molecular targets. The chlorine atoms on the pyridine ring can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-Pyridinecarboxylic acid): A non-chlorinated derivative of pyridinecarboxylic acid.
Nicotinic acid (3-Pyridinecarboxylic acid): Another isomer of pyridinecarboxylic acid with different substitution patterns.
Isonicotinic acid (4-Pyridinecarboxylic acid): An isomer with the carboxyl group at the 4-position.
Uniqueness
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt is unique due to the presence of four chlorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its non-chlorinated or less chlorinated counterparts. This makes it a valuable compound for specific applications in organic synthesis and research.
Properties
CAS No. |
113275-12-0 |
|---|---|
Molecular Formula |
C6Cl4NNaO2 |
Molecular Weight |
282.9 g/mol |
IUPAC Name |
sodium;3,4,5,6-tetrachloropyridine-2-carboxylate |
InChI |
InChI=1S/C6HCl4NO2.Na/c7-1-2(8)4(6(12)13)11-5(10)3(1)9;/h(H,12,13);/q;+1/p-1 |
InChI Key |
WFOJCSNWJNYICV-UHFFFAOYSA-M |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(=O)[O-])Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


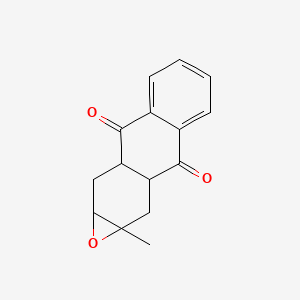
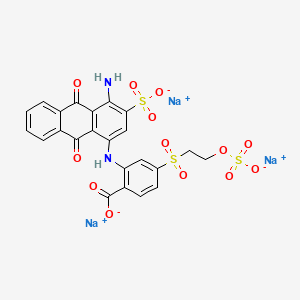



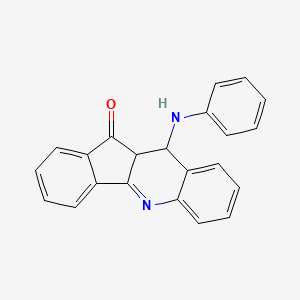
![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
